![molecular formula C20H19N3O5S B2727200 N-(2-(环丙酰基)-1,2,3,4-四氢异喹啉-7-基)-2-氧代-2,3-二氢苯并[d]噁唑-5-磺酰胺 CAS No. 1428362-74-6](/img/structure/B2727200.png)

N-(2-(环丙酰基)-1,2,3,4-四氢异喹啉-7-基)-2-氧代-2,3-二氢苯并[d]噁唑-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

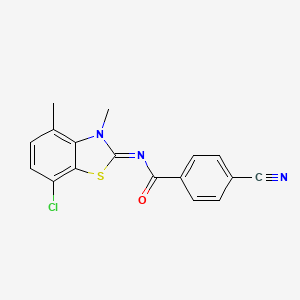

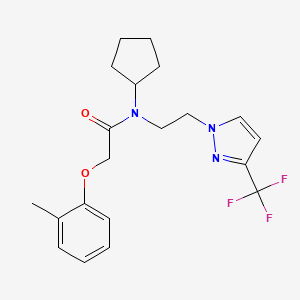

“N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” is a complex organic compound. It contains several functional groups and rings, including a cyclopropane ring, a tetrahydroisoquinoline ring, an oxazole ring, and a sulfonamide group . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry . The Robinson–Gabriel synthesis by dehydration of 2-acylaminoketones is a classic synthetic route . The Fischer oxazole synthesis from cyanohydrins and aldehydes is also widely used .Molecular Structure Analysis

Oxazoles are aromatic compounds but less so than the thiazoles. Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .Chemical Reactions Analysis

Oxazoles are far less basic than imidazoles (pKa = 7). Deprotonation of oxazoles occurs at C2. Formylation with dimethylformamide gives 2-formyloxazole . Electrophilic aromatic substitution takes place at C5, but requiring electron donating groups .Physical And Chemical Properties Analysis

Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .科学研究应用

药物化学中的合成和表征

N-(2-(环丙烷羰基)-1,2,3,4-四氢异喹啉-7-基)-2-氧代-2,3-二氢苯并[d]恶唑-5-磺酰胺是一种化合物,它例证了结构与药理活性之间的复杂关系。一项专注于合成和表征喹唑啉衍生物的研究旨在识别具有利尿和降压剂的杂化分子,展示了类似化合物的潜力。这些合成的化合物表现出显着的药理活性,证明了结构设计在药物发现中的关键作用 (Rahman 等人,2014)。

杂环化学的进展

苯并稠合杂环化合物(如喹啉、异喹啉和苯并艾平)的研究一直是药物和合成化学的重点。通过多米诺环加成反应(环亚胺与炔胺的 4π 电环开环反应)合成二苯并恶唑嗪的研究,提供了对新型杂环骨架创建的见解,该骨架可应用于 N-(2-(环丙烷羰基)-1,2,3,4-四氢异喹啉-7-基)-2-氧代-2,3-二氢苯并[d]恶唑-5-磺酰胺等化合物,以扩展化学空间和潜在的药理应用 (高须等人,2020)。

催化合成方法

对 N-磺酰基-1,2,3,4-四氢异喹啉及其环同系物的催化合成研究突出了使用普莱斯勒杂多酸作为催化剂的有效性。这种方法展示了一种有效的方法来合成复杂分子,可能包括 N-(2-(环丙烷羰基)-1,2,3,4-四氢异喹啉-7-基)-2-氧代-2,3-二氢苯并[d]恶唑-5-磺酰胺,通过 Pictet-Spengler 反应获得极好的产率 (Romanelli 等人,2010)。

生物活性和药代动力学

尽管没有确定对 N-(2-(环丙烷羰基)-1,2,3,4-四氢异喹啉-7-基)-2-氧代-2,3-二氢苯并[d]恶唑-5-磺酰胺的直接研究,但对基于磺酰胺的杂化物及其多种药理活性的相关研究表明了潜在的应用领域。这些包括抗菌、抗碳酸酐酶、抗肥胖、利尿、降血糖、抗甲状腺、抗肿瘤和抗神经性疼痛活性。此类研究强调了磺酰胺衍生物在药物开发中的广泛治疗潜力 (Ghomashi 等人,2022)。

作用机制

While specific information on the mechanism of action of this compound is not available, sulfonamides in general are known to have a broad spectrum of activity against bacterial infections . They readily bind with biological systems such as various enzymes and receptors via numerous non-covalent interactions .

安全和危害

未来方向

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Oxazole derivatives are valuable for medical applications and have drawn the attention of researchers around the globe . Future research may focus on synthesizing various oxazole derivatives and screening them for their various biological activities .

属性

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S/c24-19(13-1-2-13)23-8-7-12-3-4-15(9-14(12)11-23)22-29(26,27)16-5-6-18-17(10-16)21-20(25)28-18/h3-6,9-10,13,22H,1-2,7-8,11H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVAWYKSAFJPDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2727119.png)

![N-(1-cyanocyclopentyl)-2-(3-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2727121.png)

![2-Imidazo[1,5-a]pyridin-1-ylacetic acid](/img/structure/B2727129.png)

![N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2727130.png)

![N-(2-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2727137.png)

![(E)-ethyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2727138.png)